molecular formula C9H16N2O2 B13016970 Ethyl 3-amino-2-cyano-4-methylpentanoate

Ethyl 3-amino-2-cyano-4-methylpentanoate

Cat. No.: B13016970
M. Wt: 184.24 g/mol
InChI Key: GQLLKPYIPOLIID-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-cyano-4-methylpentanoate is an organic compound with the molecular formula C9H16N2O2. It is a versatile chemical used in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by its unique structure, which includes an amino group, a cyano group, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-2-cyano-4-methylpentanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and may be catalyzed by a base like sodium ethoxide. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-cyano-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 3-amino-2-cyano-4-methylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-cyano-4-methylpentanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino and cyano groups, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-amino-2-cyano-4-methylpentanoate can be compared with similar compounds such as:

Biological Activity

Ethyl 3-amino-2-cyano-4-methylpentanoate is a compound that has garnered attention in the fields of pharmaceuticals and organic synthesis due to its unique structural features and biological potential. This article delves into the biological activity of this compound, summarizing its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H14N2O2C_9H_{14}N_2O_2 and a molecular weight of approximately 182.22 g/mol. The compound features an ethyl ester group, an amino group, and a cyano group, which contribute to its reactivity and potential biological activities.

Synthesis

Several methods for synthesizing this compound have been reported. These include:

  • Knoevenagel Condensation : This method involves the reaction of ethyl cyanoacetate with appropriate aldehydes or ketones under basic conditions.
  • Amine Coupling Reactions : Utilizing various coupling agents to facilitate the formation of amide bonds between the amino group and carboxylic acids.

The versatility in synthesis allows for the generation of derivatives that may exhibit enhanced biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound possess significant antimicrobial activity. For instance, studies on related cyano compounds have shown effectiveness against various bacterial strains, fungi, and protozoa. The presence of the cyano group is believed to enhance this activity through mechanisms that disrupt microbial cell walls or inhibit essential metabolic pathways .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, related compounds have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MOLT-4. The mechanism of action is thought to involve apoptosis induction through mitochondrial pathways .

Compound Cell Line IC50 (μM)
This compoundHeLaTBD
Related Compound AMOLT-432
Related Compound BH-46040

Neuroprotective Effects

Some derivatives of amino acid-based compounds have been investigated for neuroprotective properties. This compound's structural similarities to these compounds suggest potential neuroprotective effects, although specific studies are still needed to confirm this activity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various cyano-containing compounds, revealing that those with similar structures to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives of this compound could induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

ethyl 3-amino-2-cyano-4-methylpentanoate

InChI

InChI=1S/C9H16N2O2/c1-4-13-9(12)7(5-10)8(11)6(2)3/h6-8H,4,11H2,1-3H3

InChI Key

GQLLKPYIPOLIID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(C(C)C)N

Origin of Product

United States

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